molecular formula C17H17F2N3O2S2 B2892749 N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-47-7

N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2892749
CAS No.: 851409-47-7
M. Wt: 397.46
InChI Key: XCLMQTQNPLNBAO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with ethyl and methyl groups at positions 3 and 6, respectively.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S2/c1-3-22-16(24)15-13(6-9(2)26-15)21-17(22)25-8-14(23)20-12-5-4-10(18)7-11(12)19/h4-5,7,9H,3,6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLMQTQNPLNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The thienopyrimidine intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the thienopyrimidine-sulfanyl intermediate using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

    Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thienopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Electron-Withdrawing Substituents: The 4-nitrophenyl group in enhances reactivity but may reduce solubility compared to the 2,4-difluorophenyl group in the target compound.

Alkyl vs. Aryl Substitutions :

  • Ethyl/methyl groups (target compound, ) may confer better conformational flexibility than bulkier phenyl rings (e.g., ), influencing target binding.

Synthetic Yields :

  • Dichlorophenyl derivatives (e.g., ) achieve yields up to 80%, suggesting efficient coupling reactions under mild conditions.

Physicochemical Properties

  • Solubility : Fluorinated derivatives (target compound, ) are expected to have higher solubility in polar solvents than nitro- or chlorophenyl analogs .
  • Thermal Stability : Higher melting points in dichlorophenyl derivatives (e.g., 230°C in ) suggest stronger crystal lattice interactions compared to fluorinated analogs.

Biological Activity

N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with a difluorophenyl group and a sulfanyl acetamide moiety. Its molecular formula is C19H23N3O4S2C_{19}H_{23}N_3O_4S_2, and it has notable physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity influencing various cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 8 to 32 µM depending on structural variations and substituents .

Anticancer Activity

Studies have suggested potential anticancer effects due to the compound's ability to inhibit specific kinases involved in cell proliferation and survival. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions of appropriate precursors under controlled conditions.
  • Introduction of the 2,4-Difluorophenyl Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Acetamide Moiety : This final step involves coupling reactions to attach the acetamide group.

Study on Antimicrobial Properties

In a comparative study of various thieno[3,2-d]pyrimidine derivatives including N-(2,4-difluorophenyl)-2-sulfanyl acetamides, significant antimicrobial activity was observed against both gram-positive and gram-negative bacteria. The study highlighted that modifications at the phenyl ring significantly influenced the antimicrobial efficacy .

Evaluation of Anticancer Effects

Another research effort focused on evaluating the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner with IC50 values ranging from 10 to 25 µM across different cancer types .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µM)IC50 (µM)
N-(2,4-Difluorophenyl)-2-{...}Antibacterial8 - 3210 - 25
Similar Thieno Derivative AAnticancer12 - 3015 - 20
Similar Thieno Derivative BAntimicrobial16 - 40Not Evaluated

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of pyrimidinone to chloroacetamide to ensure complete conversion .
  • Yield Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

How can structural integrity and purity be confirmed for this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • δ 10.10 ppm (s, 1H, NHCO) .
  • δ 4.12 ppm (s, 2H, SCH₂) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., m/z 344.21 for a related compound) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

What in vitro biological screening approaches are suitable for initial activity assessment?

Basic Research Question
Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .

Q. Key Parameters :

  • Dose Range : 1–100 µM.
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity).

How can reaction mechanisms for sulfanyl-acetamide coupling be elucidated?

Advanced Research Question
Mechanistic studies may involve:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., thiolate intermediates) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles for SN2 displacement .

What crystallographic strategies resolve ambiguities in molecular conformation?

Advanced Research Question

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
    • Refinement : SHELXL for structure solution; monitor R-factor convergence (<0.05) .
  • Key Metrics :
    • Torsion Angles : Confirm planarity of the thieno-pyrimidinone core.
    • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., 2.8 Å distance) .

Q. Example Crystallographic Data :

ParameterValue
Space groupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
V (ų)2748.9
Z8

How are structure-activity relationships (SAR) explored for analogs?

Advanced Research Question

  • Substituent Variation : Compare analogs with differing aryl groups (e.g., 4-fluorophenyl vs. 3,5-difluorophenyl) .
  • Functional Group Modifications : Replace sulfanyl with sulfonyl to assess electronic effects on bioactivity .
  • Data Correlation : Use IC₅₀ values to model QSAR (e.g., Hammett σ constants for substituents) .

Q. Example Analog Comparison :

Compound ModificationIC₅₀ (µM, HeLa)
3-Ethyl-6-methyl (parent)12.4
3-Propyl-6-ethyl28.9
3-Cyclohexyl>100

How should conflicting biological activity data be addressed?

Advanced Research Question
Contradictions may arise from assay conditions or impurity profiles:

  • Reproducibility Checks :
    • Repeat assays in triplicate with independent synthetic batches.
    • Standardize cell culture conditions (e.g., passage number, serum type) .
  • Impurity Analysis : Use HPLC-MS to rule out side products (e.g., dehalogenated byproducts) .
  • Target Specificity : Perform counter-screens against unrelated targets (e.g., kinases vs. proteases) .

What computational tools predict binding modes and pharmacokinetics?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase) .
  • ADMET Prediction : SwissADME for bioavailability, LogP, and CYP450 inhibition .
  • Dynamic Simulations : MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. Example Docking Results :

TargetBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.8H-bond: C=O⋯Lys721
Topoisomerase II-7.2π-Stacking: Phe506

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.